molecular formula C17H18N2O3 B1602571 tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate CAS No. 935269-07-1

tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate

Cat. No. B1602571
M. Wt: 298.34 g/mol
InChI Key: QELZOHKRDXZRSN-UHFFFAOYSA-N
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Description

“tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate” is a chemical compound. It appears in compositions and methods for treating cdk4/6-mediated cancer .


Chemical Reactions Analysis

The specific chemical reactions involving “tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate” are not mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate” are not directly available in the resources .

Scientific Research Applications

Synthesis and Derivative Formation

Tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate is a chemical compound that has been utilized in various synthetic processes to create a wide array of derivatives with potential applications in pharmaceuticals and materials science. A novel approach involving tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives selectively alkylated with propargyl bromide, followed by click chemistry, led to the synthesis of N-isoindolinyl-1,2,3-triazolylalanine derivatives, highlighting its versatility in creating unnatural amino acid derivatives (Patil & Luzzio, 2017).

Continuous Flow Synthesis

The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates demonstrates the compound's role in facilitating streamlined synthesis processes. This method, which utilizes the HBr generated as a byproduct to hydrolyze t-butyl esters in situ, showcases the compound's utility in the synthesis of complex molecules like CB1 inverse agonists (Herath & Cosford, 2010).

Cascade Reactions

In a detailed study on cascade reactions, tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates underwent rapid cascade reactions with alkyl lithiums to form tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates, indicating the compound's potential in creating novel pyrrolo[1,2-b][1,2,4]triazine derivatives (Ivanov, 2020).

Enabling Access to Novel Inhibitors

Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, synthesized from tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate, have shown their utility in accessing novel macrocyclic Tyk2 inhibitors. This highlights the compound's role in the development of potential therapeutic agents (Sasaki et al., 2020).

Modulation of Genotoxicity

In a unique application, derivatives of tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate have been investigated for their role in modulating genotoxicity. Studies have shown that certain derivatives can reduce the level of DNA damage induced by other compounds, indicating potential applications in reducing genotoxic effects (Skolimowski et al., 2010).

Safety And Hazards

The safety and hazards associated with “tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate” are not directly mentioned in the available resources .

Future Directions

The future directions of research and applications involving “tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate” are not directly mentioned in the available resources .

properties

IUPAC Name

tert-butyl 2-(3-oxo-1,2-dihydroisoindol-4-yl)pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-9-5-8-13(19)12-7-4-6-11-10-18-15(20)14(11)12/h4-9H,10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELZOHKRDXZRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C2=CC=CC3=C2C(=O)NC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586586
Record name tert-Butyl 2-(3-oxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate

CAS RN

935269-07-1
Record name tert-Butyl 2-(3-oxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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